4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
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Overview
Description
4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a methoxy group and a tetrazolylmethyl moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced to form a hydrazine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines and alcohols, along with coupling reagents like carbodiimides, are typically employed.
Major Products Formed:
Oxidation: 4-Hydroxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Reduction: 4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzohydrazide
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, 4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, and antimicrobial effects, making it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed for various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can bind to receptors or enzymes, modulating their activity. The methoxy group and benzamide moiety contribute to the compound's ability to interact with biological systems, leading to its observed effects.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Benzamide Derivatives: Other benzamide derivatives with different substituents can have varying biological effects.
Tetrazole Derivatives: Compounds containing the tetrazole ring are known for their diverse biological activities.
Uniqueness: 4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIXDAWQBYKGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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